molecular formula C12H11BrO B6150682 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one CAS No. 2168568-30-5

7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one

Cat. No.: B6150682
CAS No.: 2168568-30-5
M. Wt: 251.12 g/mol
InChI Key: GUNBIACCNBTVAT-UHFFFAOYSA-N
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Description

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one is a synthetic organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement, where a cyclopropane ring is fused to a naphthalene moiety, with a bromine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one typically involves multiple steps:

    Bromination: The initial step involves the bromination of a naphthalene derivative to introduce the bromine atom at the desired position.

    Cyclopropanation: The next step is the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.

    Spirocyclization: The final step involves the spirocyclization process, where the cyclopropane ring is fused to the naphthalene moiety, forming the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.

    Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

    Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydro-2H-1-naphthalenone: This compound shares a similar naphthalene core but lacks the spirocyclic structure.

    3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one: Similar spirocyclic structure but without the bromine atom.

    7’-chloro-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one: Chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-4’-one imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogens. Additionally, the spirocyclic structure contributes to the compound’s stability and potential biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

2168568-30-5

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H11BrO/c13-8-1-2-9-10(7-8)12(5-6-12)4-3-11(9)14/h1-2,7H,3-6H2

InChI Key

GUNBIACCNBTVAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C(C1=O)C=CC(=C3)Br

Purity

95

Origin of Product

United States

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